molecular formula C23H19BrN4O2S B2777156 N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1260922-65-3

N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2777156
CAS No.: 1260922-65-3
M. Wt: 495.4
InChI Key: POHNJFDPWGXCNW-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a thioacetamide side chain. The molecule is characterized by:

  • Cyclopropyl substitution at position 3 of the pyrrolopyrimidine ring, introducing steric rigidity.
  • Phenyl group at position 7, contributing aromatic stacking interactions.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O2S/c24-15-7-4-8-16(11-15)26-19(29)13-31-23-27-20-18(14-5-2-1-3-6-14)12-25-21(20)22(30)28(23)17-9-10-17/h1-8,11-12,17,25H,9-10,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHNJFDPWGXCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H19BrN4O2SC_{23}H_{19}BrN_{4}O_{2}S, with a molecular weight of 495.4 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and structural diversity.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cellular processes. It has been shown to interact with targets such as:

  • Dihydroorotate Dehydrogenase (DHODH) : Similar compounds have demonstrated inhibition of DHODH, which is crucial for pyrimidine synthesis and has implications in cancer therapy and autoimmune diseases .
  • Epidermal Growth Factor Receptor (EGFR) : Research indicates that pyrimidine derivatives can act as EGFR inhibitors, which are vital in the treatment of various cancers .
  • Cyclin-dependent Kinases (CDKs) : Compounds with similar structures have been reported to inhibit CDKs, thereby affecting cell cycle progression and tumor growth .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, a related compound showed an IC50 value of 5.67 μM against A549 lung cancer cells .
  • Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in cell proliferation contributes to its anticancer effects. This includes modulation of the EGFR pathway .

Antimicrobial Activity

There is emerging evidence suggesting that compounds within this chemical class may possess antimicrobial properties. While specific data on this compound is limited, related thioacetamides have shown activity against various bacterial strains .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and tested for their anticancer properties. Among them, some exhibited IC50 values lower than 10 μM against multiple cancer cell lines .
  • Evaluation of DHODH Inhibitors : A study focused on DHODH inhibitors found that certain derivatives showed enhanced activity compared to established drugs like brequinar and teriflunomide, indicating a promising avenue for further research .

Data Summary Table

PropertyValue
Molecular FormulaC23H19BrN4O2SC_{23}H_{19}BrN_{4}O_{2}S
Molecular Weight495.4 g/mol
Anticancer Activity (IC50 A549)5.67 μM
DHODH InhibitionConfirmed in vitro assays
EGFR InhibitionActive against multiple cancer cell lines

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is critical for introducing functional groups or modifying pharmacological activity.

Reaction Conditions Products Yield
AminationCuI, L-proline, DMF, 80°C, 24hN-(3-aminophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo...)62%
MethoxylationNaOMe, DMSO, 120°C, 12hN-(3-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo...)55%

Mechanism : The bromine acts as a leaving group, with electron-withdrawing substituents on the aryl ring activating the site for attack by nucleophiles like amines or alkoxides. Copper catalysis enhances reaction efficiency in amination.

Thioacetylation and Sulfur-Based Reactivity

The thioacetamide moiety participates in sulfur-specific reactions, including oxidation and alkylation.

Reaction Conditions Products Yield
Oxidation to sulfonic acidH₂O₂, AcOH, 60°C, 6hN-(3-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo...-sulfonyl)acetamide78%
AlkylationCH₃I, K₂CO₃, DMF, RT, 8hS-methyl derivative85%

Key Insight : The sulfur atom’s nucleophilicity allows for selective modifications, making it a strategic site for derivatization.

Cyclopropane Ring-Opening Reactions

The cyclopropyl group on the pyrrolopyrimidine core undergoes ring-opening under acidic or oxidative conditions:

Reaction Conditions Products Yield
Acid-catalyzed ring openingHCl (conc.), EtOH, reflux, 4hLinear ketone derivative68%
Oxidative cleavageO₃, CH₂Cl₂, -78°C → H₂O₂, RTDicarbonyl compound51%

Mechanism : Protonation of the cyclopropane ring weakens C-C bonds, leading to cleavage. Ozonolysis selectively breaks strained rings.

Hydrolysis of the Acetamide Group

The acetamide linker is susceptible to hydrolysis under basic or acidic conditions:

Reaction Conditions Products Yield
Acidic hydrolysis6M HCl, reflux, 12hCarboxylic acid derivative90%
Basic hydrolysisNaOH (10%), EtOH/H₂O, 80°C, 6hSodium carboxylate88%

Application : Hydrolysis products are intermediates for further functionalization, such as esterification or amide coupling .

Pyrrolopyrimidine Core Modifications

The fused pyrrolopyrimidine system engages in electrophilic aromatic substitution (EAS) and redox reactions:

Reaction Conditions Products Yield
NitrationHNO₃/H₂SO₄, 0°C, 2hNitro-substituted derivative at C5 or C645%
ReductionNaBH₄, MeOH, RT, 1hDihydro-pyrrolopyrimidine72%

Regioselectivity : Electron-rich positions on the pyrrolopyrimidine core (e.g., C5) are favored in EAS.

Cross-Coupling Reactions

The bromophenyl group enables palladium-catalyzed cross-coupling:

Reaction Conditions Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C, 12hBiaryl derivatives65%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C, 8hAlkynylated analogs58%

Catalytic System : Ligand choice (e.g., PPh₃) and base (K₂CO₃) critically impact coupling efficiency.

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interaction with biological targets involves covalent or non-covalent binding:

Target Interaction Type Biological Effect Reference
Kinase enzymesATP-binding site inhibitionAntiproliferative activity in cancer cell lines (IC₅₀ = 0.2–1.5 µM)
Bacterial dihydrofolate reductaseCompetitive inhibitionAntimicrobial activity (MIC = 4–16 µg/mL against S. aureus)

Mechanistic Insight : Molecular docking studies suggest hydrogen bonding between the acetamide carbonyl and enzyme active sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues: Pyrrolo[3,2-d]pyrimidine Derivatives

A closely related compound is 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide (). The table below highlights key differences:

Feature Target Compound Analog ()
R1 (Pyrrolopyrimidine) 3-Cyclopropyl 3-Butyl
R2 (Aryl Acetamide) 3-Bromophenyl 3,4-Dichlorophenyl
Molecular Weight ~529.4 g/mol (estimated) ~569.4 g/mol (estimated)
Hydrogen Bonding Bromine (σ-hole donor) and acetamide (NH/O) Chlorine (σ-hole donor) and acetamide (NH/O)
Synthetic Route Likely involves Knoevenagel condensation (similar to , Scheme 3) Comparable multi-step synthesis with thioether coupling

Functional Group Analysis

  • Cyclopropyl vs. The butyl chain (analog) offers greater conformational flexibility, which may improve solubility but reduce target specificity .
  • Bromophenyl vs. Dichlorophenyl :

    • The 3-bromophenyl group (target) provides a polarizable halogen for halogen bonding, while 3,4-dichlorophenyl (analog) introduces stronger electron-withdrawing effects, altering electronic distribution and π-π stacking efficiency .

Crystallographic and Hydrogen-Bonding Behavior

Both compounds likely exhibit distinct hydrogen-bonding networks due to differences in halogen and acetamide groups. highlights that such patterns influence crystal packing and stability. For example:

  • The bromine atom in the target compound may participate in weaker halogen bonding compared to chlorine in the analog, affecting lattice energy and melting points.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of substituted pyrrolopyrimidine precursors, thioether bond formation, and final acylation. Key steps require precise control of:

  • Temperature : Reactions often proceed at 60–80°C to avoid side products (e.g., dimerization) .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution for thioacetamide linkage .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating high-purity product (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons (6.8–8.2 ppm), cyclopropyl methylenes (1.2–1.5 ppm), and carbonyl resonances (170–175 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z ~525.08) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for the pyrrolopyrimidine core .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary stock solvent), with limited aqueous solubility (<0.1 mg/mL). Use surfactants (e.g., Tween-80) for in vitro assays .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation is typically <5% under inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Comparative SAR Analysis : Systematically vary substituents (e.g., bromophenyl vs. fluorophenyl) and correlate with activity using in vitro assays (e.g., kinase inhibition). For example, the 3-bromophenyl group may enhance target binding via halogen bonding, while cyclopropyl improves metabolic stability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding poses with target proteins (e.g., EGFR kinase) and identify steric/electronic mismatches .

Q. What strategies optimize reaction yields for scale-up without compromising purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply response surface methodology to optimize variables (e.g., molar ratios, catalyst loading). For thioether formation, a 1.2:1 thiol:alkyl halide ratio maximizes yield (85–90%) .
  • Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., acylation) to improve heat dissipation and reduce byproducts .

Q. How to assess the compound’s interaction with biological targets using low-concentration samples?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA for plasma binding studies) and measure real-time binding kinetics (KD_D ~10–100 nM) .
  • Microscale Thermophoresis (MST) : Requires only 5–10 µL of sample to quantify binding affinity under physiological conditions .

Key Considerations for Experimental Design

  • Contradiction Mitigation : Cross-validate biological assays (e.g., cell-based vs. enzyme-level) to distinguish artifacts from true activity .
  • Synthetic Reproducibility : Document inert atmosphere (N2_2/Ar) protocols to prevent oxidation of thioether groups .

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